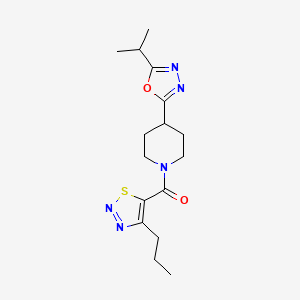

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

描述

The compound "(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone" is a heterocyclic hybrid molecule containing both oxadiazole and thiadiazole moieties linked via a piperidine scaffold.

属性

IUPAC Name |

[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2S/c1-4-5-12-13(24-20-17-12)16(22)21-8-6-11(7-9-21)15-19-18-14(23-15)10(2)3/h10-11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAGFRUSEOUTMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Alcohols, ketones, and carboxylic acids.

Reduction: Reduced heterocycles and open-chain derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Anti-inflammatory Activity

Research has indicated that compounds containing oxadiazole and thiadiazole rings exhibit significant anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For instance, derivatives of oxadiazole have shown promising results in preclinical trials for their ability to reduce inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial activity. The presence of heterocyclic structures enhances the ability to interact with microbial enzymes or receptors, potentially leading to effective treatments against bacterial infections. Preliminary investigations into similar compounds have demonstrated efficacy against various strains of bacteria .

Neuropharmacological Effects

The piperidine moiety is known for its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .

Case Study 1: Anti-inflammatory Efficacy

A study published in ACS Omega evaluated a series of oxadiazole derivatives for their COX-II inhibitory potential. Among these derivatives, one compound exhibited an IC50 value significantly lower than that of established NSAIDs like Celecoxib, indicating enhanced potency and selectivity toward COX-II inhibition .

Case Study 2: Antimicrobial Activity

In another investigation focusing on oxadiazole derivatives, researchers found that certain compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the oxadiazole structure can lead to increased effectiveness against resistant strains .

作用机制

The mechanism of action of (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.

Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

相似化合物的比较

Research Findings and Limitations

Critical Data Gaps :

No spectroscopic or pharmacological data for the target compound.

No comparative studies on metabolic stability, toxicity, or target selectivity.

Absence of synthetic protocols or computational modeling (e.g., docking studies).

生物活性

The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its unique structural features suggest various pharmacological applications, including antimicrobial and anticancer properties.

Structural Characteristics

The compound's structure is characterized by:

- Piperidine Ring : Known for its role in various biological activities.

- Oxadiazole Moiety : Often associated with enhanced bioactivity.

- Thiadiazole Component : Contributes to the compound's potential pharmacological effects.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains. |

| Anticancer | Potential to inhibit tumor growth in vitro. |

| Enzyme Inhibition | Modulation of specific enzymes such as COX-II. |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The oxadiazole and thiadiazole moieties may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The piperidine structure could facilitate binding to G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds:

- Antimicrobial Activity :

- Anticancer Potential :

- Enzyme Inhibition :

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Formation of the oxadiazole ring through cyclization reactions.

- Introduction of the piperidine ring via nucleophilic substitution.

- Final coupling with the thiadiazole component under controlled conditions.

常见问题

Q. Table 1: Optimization Variables

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile/Glacial Acetic Acid | Reduces side reactions |

| Reaction Time | 6–8 hours (reflux) | Completes coupling |

| Catalyst | K₂CO₃ (0.5 g) | Accelerates substitution |

| Temperature | 80–100°C | Balances kinetics/stability |

What analytical techniques are critical for characterizing this compound’s structure and purity?

Q. Basic Research Focus

- NMR Spectroscopy : Confirm regiochemistry of oxadiazole and thiadiazole rings (δ 7.5–8.5 ppm for aromatic protons; δ 2.5–3.5 ppm for piperidine CH₂ groups) .

- HPLC : Use ammonium acetate buffer (pH 6.5) with C18 columns to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 430–450) .

Advanced Consideration : X-ray crystallography resolves steric effects of the isopropyl and propyl substituents, critical for conformational analysis .

How can researchers design bioactivity screening assays for this compound?

Q. Basic Research Focus

Q. Advanced Research Focus :

- In Silico Docking : Use AutoDock Vina to predict binding affinity for oxadiazole-thiadiazole hybrids at ATP-binding pockets .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa) with IC₅₀ < 10 µM indicating therapeutic potential .

What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

Q. Advanced Research Focus

- Substituent Variation : Replace isopropyl with cyclopropyl to evaluate steric effects on bioactivity .

- Heterocycle Swap : Substitute thiadiazole with triazole to assess impact on metabolic stability .

- Pharmacophore Mapping : Identify critical H-bond acceptors (oxadiazole O/N) and hydrophobic groups (propyl chain) .

Q. Table 2: SAR Observations

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Isopropyl → Cyclopropyl | ↑ Caspase-3 inhibition | |

| Thiadiazole → Triazole | ↓ Antimicrobial potency |

How should researchers address stability challenges in aqueous and acidic conditions?

Q. Advanced Research Focus

Q. Table 3: Degradation Products

| Condition | Major Degradant | Detection Method |

|---|---|---|

| pH 3.0, 37°C, 24h | 4-propyl-1,2,3-thiadiazole-5-carboxylic acid | HPLC-MS |

How can contradictory data in synthesis or bioactivity be resolved?

Q. Advanced Research Focus

Q. Methodological Resolution :

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., solvent polarity vs. temperature) impacting yield .

What purification methods are recommended for isolating this compound from complex mixtures?

Q. Basic Research Focus

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of oxadiazole-thiadiazole hybrids .

- Recrystallization : Ethanol-water (8:2) achieves >99% purity; avoid DMF due to residual solvent risks .

Advanced Consideration : Preparative HPLC with a phenyl-hexyl column resolves diastereomers from asymmetric centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。